2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
CAS No.: 684232-50-6
Cat. No.: VC7479537
Molecular Formula: C21H16N2O5S
Molecular Weight: 408.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 684232-50-6 |
|---|---|
| Molecular Formula | C21H16N2O5S |
| Molecular Weight | 408.43 |
| IUPAC Name | 2,6-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C21H16N2O5S/c1-26-16-8-5-9-17(27-2)18(16)19(24)23-21-22-14(11-29-21)13-10-12-6-3-4-7-15(12)28-20(13)25/h3-11H,1-2H3,(H,22,23,24) |
| Standard InChI Key | ILHJJRPBPPLIAN-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=CC=C1)OC)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Introduction
2,6-Dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that combines a benzamide core with a chromen-2-one (coumarin) moiety and a thiazole ring. This unique structural arrangement is significant due to the diverse biological activities associated with both chromen-2-one and thiazole derivatives. The compound's molecular formula is C21H16N2O5S, and its molecular weight is approximately 408.43 g/mol, although some sources may report slightly different values due to variations in calculation methods .
Structural Features and Biological Significance
The structural features of 2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide include:
-
Benzamide Core: Provides a framework for potential biological activity.
-
Chromen-2-one Moiety: Known for antioxidant and other pharmacological properties.
-
Thiazole Ring: Enhances activity against specific biological targets.
-
Methoxy Groups: Influence solubility and reactivity.
These components suggest potential applications in medicinal chemistry, particularly in areas where antioxidant and enzyme-inhibitory activities are beneficial.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the chromen-2-one core and the introduction of the thiazole and benzamide functionalities. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| Formation of Chromen-2-one Core | Coumarin precursors | Controlled temperature and solvent | Chromen-2-one intermediate |
| Introduction of Thiazole | Thiazole precursors | Specific catalysts or reagents | Thiazole-chromen intermediate |
| Formation of Benzamide | Benzamide precursors | Acylation conditions | Final compound |
Biological Activities and Potential Applications
Compounds with similar structures exhibit a range of biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory effects. While the specific biological activity of 2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide remains to be fully elucidated, its unique structure suggests potential applications in therapeutic areas where these activities are beneficial.
| Biological Activity | Relevance | Potential Applications |
|---|---|---|
| Antioxidant | Protection against oxidative stress | Neuroprotection, cardiovascular health |
| Anti-inflammatory | Modulation of inflammatory pathways | Treatment of inflammatory diseases |
| Enzyme Inhibition | Targeted therapeutic effects | Cancer, metabolic disorders |
Interaction Studies and Future Directions
Understanding how this compound interacts with biological molecules is essential for elucidating its pharmacodynamics and guiding future modifications to enhance efficacy or selectivity. Molecular docking studies and in vitro assays can provide insights into its binding modes and biological effects.
| Study Type | Objective | Expected Outcomes |
|---|---|---|
| Molecular Docking | Identify binding sites and modes | Insights into pharmacodynamics |
| In Vitro Assays | Evaluate biological activity | Data on efficacy and selectivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume